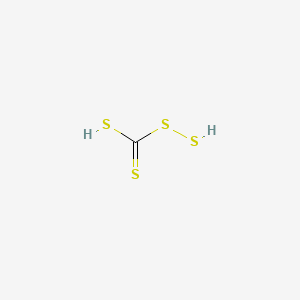

Tetrathioperoxycarbonic acid

Description

Tetrathioperoxycarbonic acid (hypothetical structure: C(OH)₂S₄O₂) is a sulfur-rich derivative of carbonic acid, where oxygen atoms in the carbonate group are partially or fully replaced by sulfur and peroxide (O-O) functionalities.

Properties

CAS No. |

13074-70-9 |

|---|---|

Molecular Formula |

CH2S4 |

Molecular Weight |

142.3 g/mol |

IUPAC Name |

disulfanylmethanedithioic acid |

InChI |

InChI=1S/CH2S4/c2-1(3)5-4/h4H,(H,2,3) |

InChI Key |

YLMCXNYRFRRKDI-UHFFFAOYSA-N |

Canonical SMILES |

C(=S)(S)SS |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetrathioperoxycarbonic acid typically involves the reaction of carbon disulfide (CS₂) with sodium hydrosulfide (NaSH). The reaction proceeds as follows: [ \text{CS}_2 + 2 \text{NaSH} \rightarrow \text{Na}_2\text{CS}_3 + \text{H}_2\text{S} ] This reaction yields sodium trithiocarbonate, which can be further processed to obtain tetrathioperoxycarbonic acid .

Industrial Production Methods

Industrial production methods for tetrathioperoxycarbonic acid are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach involves the controlled reaction of carbon disulfide with sodium hydrosulfide under specific conditions to ensure the desired product is obtained.

Chemical Reactions Analysis

Types of Reactions

Tetrathioperoxycarbonic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different sulfur-containing compounds.

Reduction: Reduction reactions can yield simpler thiocarbonates or other sulfur derivatives.

Substitution: The sulfur atoms in the compound can be substituted with other nucleophiles, leading to the formation of diverse products.

Common Reagents and Conditions

Common reagents used in reactions with tetrathioperoxycarbonic acid include oxidizing agents like hydrogen peroxide (H₂O₂) and reducing agents such as lithium aluminum hydride (LiAlH₄). The reactions typically occur under controlled temperature and pressure conditions to ensure the desired outcomes.

Major Products Formed

The major products formed from reactions involving tetrathioperoxycarbonic acid depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction may produce simpler thiocarbonates or sulfides .

Scientific Research Applications

Tetrathioperoxycarbonic acid has several scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.

Biology: Its unique structure makes it a subject of interest in studies related to sulfur metabolism and enzymatic reactions involving sulfur.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs targeting sulfur-related pathways.

Industry: It is used in the production of specialized chemicals and materials, including polymers and nanomaterials

Mechanism of Action

The mechanism of action of tetrathioperoxycarbonic acid involves its interaction with molecular targets through its sulfur atoms. These interactions can lead to the formation of various sulfur-containing intermediates and products. The pathways involved often include nucleophilic substitution and redox reactions, which are facilitated by the unique electronic properties of the sulfur atoms in the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share functional or structural similarities with tetrathioperoxycarbonic acid:

Reactivity and Stability

- Acidity : The compound’s acidity is expected to surpass dithiocarbonic acid (pKa ~2.1) but remain weaker than peroxydisulfuric acid (pKa <0). This is inferred from sulfur’s electronegativity and the destabilizing peroxide linkage.

- Thermal Stability : Unlike thioperoxydiphosphoric acid derivatives (stable up to 150°C), tetrathioperoxycarbonic acid may decompose at room temperature, akin to peroxydisulfuric acid’s instability in aqueous solutions .

Q & A

Q. What established laboratory protocols are used to synthesize tetrathioperoxycarbonic acid, and what precursors are typically involved?

Methodological Answer: Synthesis often employs sulfur-rich precursors, such as thiourea derivatives or tetrathio salts, under controlled oxidative conditions. Key steps include slow addition of peroxides (e.g., hydrogen peroxide) to thioacid solutions at low temperatures (0–5°C) to prevent decomposition. Reaction monitoring via pH titration and UV-Vis spectroscopy ensures intermediate stability. Purification involves recrystallization in non-polar solvents or column chromatography to isolate the compound .

Q. Which analytical techniques are critical for characterizing the structural and thermal stability of tetrathioperoxycarbonic acid?

Methodological Answer:

- Structural analysis : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ³³S) identifies sulfur-oxygen bonding patterns, while Fourier-Transform Infrared (FT-IR) spectroscopy confirms peroxide (O-O) and thioester (C=S) functional groups.

- Thermal stability : Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) assess decomposition thresholds.

- Purity validation : High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry ensures minimal byproduct contamination .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability data for tetrathioperoxycarbonic acid under varying environmental conditions?

Methodological Answer:

- Systematic replication : Reproduce experiments using standardized protocols (e.g., identical solvent systems, temperature gradients) to isolate variables causing discrepancies.

- Comparative meta-analysis : Aggregate data from peer-reviewed studies and apply statistical tools (e.g., ANOVA) to identify outliers or confounding factors (e.g., trace metal contaminants).

- Advanced characterization : Use X-ray Photoelectron Spectroscopy (XPS) to analyze surface oxidation states and Electron Paramagnetic Resonance (EPR) to detect free radical intermediates influencing stability .

Q. What experimental strategies optimize the synthesis yield of tetrathioperoxycarbonic acid in aqueous versus non-aqueous media?

Methodological Answer:

- Solvent screening : Test polar aprotic solvents (e.g., DMF, acetonitrile) versus aqueous buffers to assess reaction kinetics via stopped-flow spectroscopy.

- Catalyst optimization : Evaluate transition metal catalysts (e.g., Fe³⁺, Cu²⁺) for enhancing peroxide activation while minimizing side reactions.

- In situ monitoring : Use Raman spectroscopy to track intermediate formation and adjust reagent stoichiometry dynamically .

Q. How should researchers design mechanistic studies to elucidate the catalytic role of tetrathioperoxycarbonic acid in sulfur-transfer reactions?

Methodological Answer:

- Isotopic labeling : Incorporate ³⁴S isotopes to trace sulfur migration pathways via mass spectrometry.

- Computational modeling : Perform Density Functional Theory (DFT) calculations to predict transition states and validate experimental kinetic data (e.g., Arrhenius plots).

- Competitive inhibition assays : Introduce thioamide analogs to identify active-site interactions in enzymatic systems .

What frameworks guide the formulation of novel research questions on tetrathioperoxycarbonic acid’s applications in green chemistry?

Methodological Answer:

- PICO Framework : Define P opulation (e.g., industrial catalysts), I ntervention (tetrathioperoxycarbonic acid as a oxidizer), C omparison (traditional peroxides), and O utcome (reduction in toxic byproducts).

- FINER Criteria : Ensure questions are F easible (lab resources), I nteresting (novel catalytic pathways), N ovel (understudied applications), E thical (waste management protocols), and R elevant (sustainability goals) .

Methodological Guidance for Data Interpretation

Q. How should contradictory reactivity data from pH-dependent studies be analyzed and reported?

Methodological Answer:

- Data triangulation : Cross-reference electrochemical data (cyclic voltammetry) with spectroscopic results (UV-Vis absorption shifts) to confirm redox behavior.

- Error analysis : Calculate confidence intervals for kinetic rate constants and report effect sizes to quantify pH influence.

- Transparency : Disclose all experimental conditions (e.g., ionic strength, buffer composition) in supplementary materials to enable reproducibility .

Q. What are best practices for integrating literature findings into experimental designs for tetrathioperoxycarbonic acid research?

Methodological Answer:

- Systematic reviews : Use keyword strings (e.g., "tetrathioperoxycarbonic acid AND kinetics") in databases like SciFinder and PubMed, filtering for studies with rigorous controls.

- Data extraction tables : Tabulate reported reaction yields, conditions, and characterization methods to identify knowledge gaps.

- Critical appraisal : Apply the CONSORT criteria to evaluate study quality and exclude non-peer-reviewed sources .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.